molecular formula C10H9Cl3O2 B1213204 2,2,2-Trichloro-1-phenylethyl acetate CAS No. 90-17-5

2,2,2-Trichloro-1-phenylethyl acetate

Cat. No.: B1213204
CAS No.: 90-17-5
M. Wt: 267.5 g/mol
InChI Key: JKRWZLOCPLZZEI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,2,2-Trichloro-1-phenylethyl acetate involves the following steps:

Chemical Reactions Analysis

2,2,2-Trichloro-1-phenylethyl acetate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-phenylethyl acetate primarily involves its interaction with olfactory receptors due to its fragrance properties. The molecular targets are the olfactory receptors in the nasal epithelium, which detect the rose-like odor of the compound . The pathways involved include the activation of olfactory sensory neurons, leading to the perception of the fragrance .

Comparison with Similar Compounds

2,2,2-Trichloro-1-phenylethyl acetate can be compared with other similar compounds such as:

  • Butyl acetate
  • Methyl 2,2-dimethylphenylacetate
  • Ethyl acetate
  • Benzyl acetate
  • Methyl 4-methylbenzoate
  • Trichloroacetic acid
  • Benzyl benzoate
  • Benzyl chloromethyl ether
  • Benzyl chloride
  • Cellulose acetate
  • Ammonium acetate
  • 4-Methylphenylacetic acid
  • Methyl 4-(bromomethyl)benzoate
  • 2-Methylphenylacetic acid .

These compounds share similar structural features or functional groups, but this compound is unique due to its specific trichloromethyl group and its application in the fragrance industry .

Properties

IUPAC Name

(2,2,2-trichloro-1-phenylethyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3O2/c1-7(14)15-9(10(11,12)13)8-5-3-2-4-6-8/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRWZLOCPLZZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047725
Record name 2,2,2-Trichloro-1-phenylethyl acetate
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Molecular Weight

267.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid
Record name Benzenemethanol, .alpha.-(trichloromethyl)-, 1-acetate
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CAS No.

90-17-5
Record name Rosephenone
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Record name Rosacetol
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Record name Benzenemethanol, .alpha.-(trichloromethyl)-, 1-acetate
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Record name 2,2,2-Trichloro-1-phenylethyl acetate
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Record name 2,2,2-trichloro-1-phenylethyl acetate
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Record name ROSACETOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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